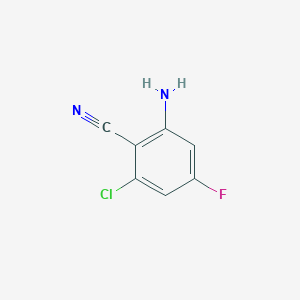

2-Amino-6-chloro-4-fluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Amino-6-chloro-4-fluorobenzonitrile is a fluorinated aromatic nitrile with potential applications in various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some of the properties and reactivities of 2-Amino-6-chloro-4-fluorobenzonitrile.

Synthesis Analysis

The synthesis of related fluorinated aminonitriles is described in the literature. For instance, a fluorinated α-aminonitrile compound was synthesized following a 'green protocol' and characterized using spectral and X-ray crystallographic analyses . This suggests that similar methods could potentially be applied to synthesize 2-Amino-6-chloro-4-fluorobenzonitrile, with the expectation of a straightforward characterization process.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction data and theoretical calculations . These analyses provide information on the geometry and electronic structure of the molecules, which are crucial for understanding their reactivity and physical properties. The presence of fluorine and chlorine atoms in the structure is likely to influence the electronic distribution and steric effects in 2-Amino-6-chloro-4-fluorobenzonitrile.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, revealing insights into their chemical behavior. For example, the kinetics of reactions involving fluorinated nitrobenzenes and amines have been investigated, showing the influence of nucleophile structure and solvent effects . These studies suggest that 2-Amino-6-chloro-4-fluorobenzonitrile could participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various techniques, including vibrational and NMR analyses . These properties are influenced by the molecular structure and the nature of the substituents. For 2-Amino-6-chloro-4-fluorobenzonitrile, one can expect similar analytical techniques to provide valuable information about its physical state, stability, and reactivity.

Applications De Recherche Scientifique

Synthesis of Complex Molecules

2-Amino-6-chloro-4-fluorobenzonitrile can serve as a precursor or intermediate in the synthesis of complex organic molecules. For example, compounds like 2-Fluoro-4-bromobiphenyl, derived through related processes, are key intermediates in manufacturing pharmaceuticals such as non-steroidal anti-inflammatory drugs (Qiu et al., 2009). This indicates the potential for 2-Amino-6-chloro-4-fluorobenzonitrile to be used in synthesizing medically relevant compounds.

Protein Design and Biochemical Applications

Fluorinated compounds, akin to 2-Amino-6-chloro-4-fluorobenzonitrile, find applications in protein design to enhance protein stability against thermal and chemical denaturation while retaining biological activity. The incorporation of fluorinated analogs of amino acids into proteins as part of the design process showcases the broader utility of such compounds (Buer & Marsh, 2012).

Environmental and Analytical Chemistry

In the environmental and analytical chemistry fields, derivatives of compounds similar to 2-Amino-6-chloro-4-fluorobenzonitrile are employed for the detection of hazardous substances. For instance, nanostructured luminescent micelles incorporating similar molecules can act as sensors for detecting nitroaromatic and nitramine explosives, indicating the role such compounds can play in developing novel detection and sensing technologies (Paria et al., 2022).

Mécanisme D'action

Target of Action

The primary targets of 2-Amino-6-chloro-4-fluorobenzonitrile include Endothelin Receptor , GCGR (Glucagon Receptor) , GLP Receptor (Glucagon-like Peptide-1 Receptor) , Histone Methyltransferase , Protease Activated Receptor (PAR) , and Somatostatin Receptor . These targets play crucial roles in various biological processes, including cardiovascular function, glucose metabolism, epigenetic regulation, protease activation, and hormone regulation .

Mode of Action

2-Amino-6-chloro-4-fluorobenzonitrile interacts with its targets to modulate their activity. For instance, it acts as an inhibitor for PRMT1 (Protein Arginine Methyltransferase 1) , a type of histone methyltransferase . It also serves as an agonist for the GCGR/GLP-1R dual receptor, enhancing the receptor’s activity .

Biochemical Pathways

The compound affects several biochemical pathways. For example, it influences the Endothelin signaling pathway involved in vasoconstriction . It also impacts the glucagon signaling pathway , which plays a key role in glucose metabolism . Furthermore, it modulates the histone methylation process , thereby affecting gene expression .

Result of Action

The molecular and cellular effects of 2-Amino-6-chloro-4-fluorobenzonitrile’s action depend on its specific targets. For instance, its inhibition of PRMT1 can alter the methylation status of histones, thereby influencing gene expression . Its agonistic action on the GCGR/GLP-1R dual receptor can enhance glucose metabolism .

Propriétés

IUPAC Name |

2-amino-6-chloro-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-1-4(9)2-7(11)5(6)3-10/h1-2H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLDBSGZRRDOET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C#N)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloro-4-fluorobenzonitrile | |

CAS RN |

1253789-92-2 |

Source

|

| Record name | 2-amino-6-chloro-4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)

![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)

![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)

![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)

![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)

![2-[3-(Dimethylamino)phenyl]-1-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrrolidine](/img/structure/B2501906.png)